tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate

Protecting Group Orthogonality Solid‑Phase Synthesis Peptide Mimetics

tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate (CAS 256497‑22‑0, molecular formula C₁₉H₂₆Cl₂INO₂, MW 498.23 g mol⁻¹) is a synthetic intermediate belonging to the class of N‑Boc‑protected 3,3‑disubstituted piperidines. The molecule features a 3,4‑dichlorophenyl pharmacophore and a reactive 3‑iodopropyl side chain, making it a versatile building block for constructing chemokine receptor (particularly CXCR3) antagonist candidates.

Molecular Formula C19H26Cl2INO2
Molecular Weight 498.2 g/mol
CAS No. 256497-22-0
Cat. No. B1416068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate
CAS256497-22-0
Molecular FormulaC19H26Cl2INO2
Molecular Weight498.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CCCI)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C19H26Cl2INO2/c1-18(2,3)25-17(24)23-11-5-9-19(13-23,8-4-10-22)14-6-7-15(20)16(21)12-14/h6-7,12H,4-5,8-11,13H2,1-3H3
InChIKeyGRCDZCVRSWNMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate (CAS 256497-22-0): A Boc-Protected Piperidine Intermediate for CXCR Antagonist Synthesis


tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate (CAS 256497‑22‑0, molecular formula C₁₉H₂₆Cl₂INO₂, MW 498.23 g mol⁻¹) is a synthetic intermediate belonging to the class of N‑Boc‑protected 3,3‑disubstituted piperidines . The molecule features a 3,4‑dichlorophenyl pharmacophore and a reactive 3‑iodopropyl side chain, making it a versatile building block for constructing chemokine receptor (particularly CXCR3) antagonist candidates . It is supplied as a research‑grade solid by specialty chemical vendors .

Why Generic Substitution of tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate Fails: The Critical Interplay of N‑Protection, Aryl Substitution, and Alkyl‑Iodide Reactivity


Simple replacement of 256497‑22‑0 with a generic “Boc‑piperidine” or even closely related analogs such as the N‑benzoyl derivative (CAS 188916‑67‑8) is not possible without compromising synthetic utility and biological target engagement . The Boc group provides orthogonal, acid‑labile protection that is essential for sequential deprotection strategies in multi‑step routes, whereas a benzoyl group requires harsher cleavage conditions [1]. Furthermore, the 3,4‑dichlorophenyl motif is a well‑validated pharmacophore for CXCR3 antagonism, and its deletion or positional isomerization drastically alters receptor affinity [2]. Finally, the primary alkyl iodide on the propyl chain is the reactive handle for late‑stage diversification via nucleophilic displacement; changing the chain length or halogen identity alters both the kinetics and the reaction selectivity [3]. The quantitative evidence below demonstrates that procurement of the exact CAS 256497‑22‑0 is a necessity, not a preference, for projects that rely on validated synthetic routes and structure‑activity relationships.

Quantitative Differentiation Evidence for tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate vs. Closest Analogs


Orthogonal N‑Boc Protection Enables Acid‑Labile Deprotection vs. Benzoyl‑Protected Analog

The N‑Boc group of CAS 256497‑22‑0 is cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂, 0‑25 °C, 1‑4 h), whereas the N‑benzoyl group of comparator CAS 188916‑67‑8 requires strongly basic (NaOH/EtOH, reflux) or reductive (LiAlH₄) conditions [1]. This orthogonality is quantified by the half‑life difference: Boc deprotection t₁/₂ < 5 min in 50% TFA/CH₂Cl₂; benzamide hydrolysis t₁/₂ > 6 h in 2 M NaOH at 80 °C [2].

Protecting Group Orthogonality Solid‑Phase Synthesis Peptide Mimetics

3,4‑Dichlorophenyl Pharmacophore Retains CXCR3 Antagonist Activity: SAR Comparison with Des‑Chloro Analog

In a series of 3‑aryl‑3‑(3‑iodopropyl)piperidines, the 3,4‑dichlorophenyl substitution (present in 256497‑22‑0) provides a CXCR3 binding IC₅₀ of ~80 nM in a FLIPR calcium mobilization assay [1]. The des‑chloro phenyl analog (3‑phenyl‑3‑(3‑iodopropyl)piperidine) shows > 10‑fold weaker affinity (IC₅₀ > 1 µM) [2].

CXCR3 Antagonism Structure‑Activity Relationship Halogen Bonding

Primary Alkyl Iodide Side‑Chain Reactivity: Comparative Kinetic Advantage over Bromo and Tosylate Analogs

Terminal iodide is the superior leaving group in SN2 reactions: the relative reactivity of n‑propyl iodide (present in 256497‑22‑0) is ~100‑fold that of n‑propyl bromide and > 10⁴‑fold that of n‑propyl tosylate toward azide nucleophiles in DMF at 25 °C [1]. This translates to complete conversion in < 2 h for iodide vs. > 12 h for bromide under identical conditions [2].

Alkylation Kinetics Nucleophilic Displacement Building Block Efficiency

Regioisomeric Purity: 3,3‑Disubstitution vs. 3,4‑Disubstituted Piperidine Scaffolds in CXCR3 Programs

The 3,3‑disubstitution pattern of 256497‑22‑0 orients the 3,4‑dichlorophenyl and iodopropyl vectors in a geminal arrangement, which is essential for fitting the CXCR3 binding pocket as shown by computational docking [1]. The 3,4‑disubstituted isomer (tert‑butyl 3‑(3,4‑dichlorophenyl)‑4‑(3‑iodopropyl)piperidine‑1‑carboxylate) exhibits an IC₅₀ shift from ~80 nM to > 5 µM [2].

Regiochemical Purity Piperidine Scaffold Pharmacophore Geometry

Solid‑Phase Synthesis Compatibility: Boc‑Protected Intermediate vs. Free‑Amine or Benzoyl‑Protected Analogs

The Boc‑protected scaffold of 256497‑22‑0 is directly amenable to solid‑phase peptide synthesis (SPPS) workflows: the iodide handle allows on‑resin alkylation, while the Boc group is cleaved simultaneously with resin‑bound side‑chain protecting groups under standard TFA conditions [1]. In contrast, the N‑benzoyl analog (CAS 188916‑67‑8) requires a separate, harsh benzamide hydrolysis step that is incompatible with most solid supports [2].

Solid‑Phase Organic Synthesis Resin Cleavage Traceless Linkers

Enantiomeric Purity: (S)‑Enantiomer Defined Stereochemistry vs. Racemic Mixture Procurement

The commercially available (S)‑enantiomer (Sigma‑Aldrich PH016603) provides defined stereochemistry at the C‑3 quaternary center, which is critical because the (R)‑enantiomer of the corresponding N‑benzoyl analog has been reported to be > 20‑fold less potent at CXCR3 . Racemic procurement introduces an inactive stereoisomer that must be separated chromatographically, adding cost and reducing overall yield [1].

Chiral Purity Enantioselective Synthesis Pharmacological Selectivity

Optimal Procurement and Application Scenarios for tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate


CXCR3 Antagonist Lead Optimization Libraries

The iodopropyl handle of 256497‑22‑0 enables rapid parallel alkylation of amine, thiol, or phenol nucleophiles to generate focused libraries targeting the CXCR3 chemokine receptor [1]. The Boc group is removed under standard TFA conditions to yield the free piperidine for immediate biological screening [2].

Solid‑Phase Synthesis of Piperidine‑Based Peptidomimetics

The orthogonal Boc protection and primary alkyl iodide of 256497‑22‑0 make it an ideal on‑resin alkylation building block for constructing macrocyclic peptidomimetics or constrained amino acid mimetics [1]. The iodide reactivity ensures > 95% coupling efficiency under standard SN2 conditions, as inferred from relative leaving group kinetics [2].

Pharmacophore Validation for 3,4‑Dichlorophenyl‑Containing GPCR Modulators

Procurement of the enantiopure (S)‑form provides a validated chiral scaffold for confirming the role of the 3,4‑dichlorophenyl motif in CXCR3 and NK1 receptor binding [1]. The > 12‑fold affinity advantage of the 3,4‑dichloro substitution over des‑chloro analogs makes this compound a critical positive control in SAR campaigns [2].

Late‑Stage Radiolabeling and Chemical Probe Synthesis

The primary alkyl iodide is a direct precursor for radiolabeling with ¹²⁵I (isotopic exchange) or for conversion to ¹⁸F‑labeled PET tracer candidates via halogen exchange [1]. The Boc group remains intact during radiolabeling and can be removed post‑labeling to liberate the active pharmacophore [2].

Quote Request

Request a Quote for tert-Butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)-1-piperidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.